Cas no 52747-70-3 (Benzene, 1-chloro-2-isothiocyanato-4-methyl-)
Benzene, 1-chloro-2-isothiocyanato-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-chloro-2-isothiocyanato-4-methyl-
- 1-chloro-2-isothiocyanato-4-methylbenzene
- EN300-6777252
- 52747-70-3
- DTXSID50628071
- UTIJPISSCPYYOL-UHFFFAOYSA-N
- SY328678
- SCHEMBL2697378
- MFCD20233416
- 2-Chloro-5-methylphenyl Isothiocyanate
- 2-Chloro-5-methylphenylisothiocyanate
-
- MDL: MFCD20233416
- Inchi: 1S/C8H6ClNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3
- InChI Key: UTIJPISSCPYYOL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C)=CC=1N=C=S
Computed Properties
- Exact Mass: 182.99108
- Monoisotopic Mass: 182.9909481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 44.4Ų
Experimental Properties
- PSA: 12.36
Benzene, 1-chloro-2-isothiocyanato-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6777252-0.05g |
1-chloro-2-isothiocyanato-4-methylbenzene |
52747-70-3 | 95% | 0.05g |
$64.0 | 2023-05-30 | |
| Enamine | EN300-6777252-0.1g |
1-chloro-2-isothiocyanato-4-methylbenzene |
52747-70-3 | 95% | 0.1g |
$77.0 | 2023-05-30 | |
| Enamine | EN300-6777252-0.25g |
1-chloro-2-isothiocyanato-4-methylbenzene |
52747-70-3 | 95% | 0.25g |
$110.0 | 2023-05-30 | |
| Enamine | EN300-6777252-0.5g |
1-chloro-2-isothiocyanato-4-methylbenzene |
52747-70-3 | 95% | 0.5g |
$209.0 | 2023-05-30 | |
| Enamine | EN300-6777252-1.0g |
1-chloro-2-isothiocyanato-4-methylbenzene |
52747-70-3 | 95% | 1g |
$299.0 | 2023-05-30 | |
| Enamine | EN300-6777252-2.5g |
1-chloro-2-isothiocyanato-4-methylbenzene |
52747-70-3 | 95% | 2.5g |
$586.0 | 2023-05-30 | |
| Enamine | EN300-6777252-5.0g |
1-chloro-2-isothiocyanato-4-methylbenzene |
52747-70-3 | 95% | 5g |
$867.0 | 2023-05-30 | |
| Enamine | EN300-6777252-10.0g |
1-chloro-2-isothiocyanato-4-methylbenzene |
52747-70-3 | 95% | 10g |
$1286.0 | 2023-05-30 | |
| 1PlusChem | 1P01EWTL-50mg |
2-Chloro-5-methylphenylisothiocyanate |
52747-70-3 | 95% | 50mg |
$120.00 | 2024-04-30 | |
| 1PlusChem | 1P01EWTL-100mg |
2-Chloro-5-methylphenylisothiocyanate |
52747-70-3 | 95% | 100mg |
$153.00 | 2024-04-30 |
Benzene, 1-chloro-2-isothiocyanato-4-methyl- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Benzene, 1-chloro-2-isothiocyanato-4-methyl-
Benzene, 1-chloro-2-isothiocyanato-4-methyl- (CAS No. 52747-70-3): An Overview of Its Properties and Applications
Benzene, 1-chloro-2-isothiocyanato-4-methyl- (CAS No. 52747-70-3) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, often referred to by its systematic name 1-Chloro-2-isothiocyanato-4-methylbenzene, is characterized by its aromatic benzene ring substituted with a chlorine atom, an isothiocyanate group, and a methyl group. These functional groups endow the molecule with a range of chemical and biological properties that make it valuable for various applications.
The isothiocyanate group in particular is known for its reactivity and ability to form covalent bonds with nucleophiles such as thiols and amines. This property has been exploited in the development of chemical probes and bioconjugates, where the isothiocyanate group serves as a reactive handle for conjugation to proteins, peptides, and other biomolecules. The chlorine atom and methyl group further modulate the electronic properties of the benzene ring, influencing the compound's solubility, stability, and reactivity.
Recent studies have highlighted the potential of 1-Chloro-2-isothiocyanato-4-methylbenzene in various research areas. For instance, a study published in the Journal of Organic Chemistry explored the use of this compound as a building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The researchers demonstrated that the compound could be efficiently converted into a series of biologically active molecules through selective functionalization reactions.
In the realm of biochemistry, 1-Chloro-2-isothiocyanato-4-methylbenzene has been utilized as a tool for studying protein-protein interactions. The isothiocyanate group allows for the formation of stable thioamide bonds with cysteine residues on target proteins, enabling researchers to probe the structural and functional aspects of protein complexes. This approach has been particularly useful in understanding the mechanisms underlying cellular signaling pathways and disease states.
Pharmaceutical research has also benefited from the unique properties of 1-Chloro-2-isothiocyanato-4-methylbenzene. A recent study published in Medicinal Chemistry Communications investigated the compound's potential as a lead molecule for developing new drugs targeting specific enzymes involved in cancer progression. The researchers found that derivatives of this compound exhibited potent inhibitory activity against key enzymes, suggesting its utility as a scaffold for drug discovery.
The synthesis of 1-Chloro-2-isothiocyanato-4-methylbenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the chlorination of 4-methylbenzyl chloride followed by conversion to the corresponding isothiocyanate using thiophosgene or other suitable reagents. The choice of synthetic method can significantly impact the yield and purity of the final product, making optimization crucial for large-scale production.
In addition to its chemical synthesis, 1-Chloro-2-isothiocyanato-4-methylbenzene has been studied for its environmental fate and toxicity. While it is not classified as a hazardous substance under current regulations, it is important to handle this compound with care due to its reactivity and potential for forming stable conjugates with biological molecules. Proper safety protocols should be followed during handling and storage to ensure laboratory safety.
The future prospects for 1-Chloro-2-isothiocyanato-4-methylbenzene are promising. Ongoing research continues to uncover new applications and derivatives that could have significant impacts in various fields. As our understanding of this compound's properties deepens, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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